![molecular formula C12H14BrNO B2905928 3-Bromo-4-(piperidin-1-yl)benzaldehyde CAS No. 946749-04-8](/img/structure/B2905928.png)
3-Bromo-4-(piperidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H14BrNO and a molecular weight of 268.154. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A general procedure for the synthesis of 4-PIPERIDIN-1-YL-BENZALDEHYDE involves a palladium-catalyzed amination of aryl bromides . The reaction conditions include the use of water and sodium t-butanolate in toluene at 105°C for 4 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(piperidin-1-yl)benzaldehyde comprises a benzaldehyde group attached to a piperidine ring via a carbon atom, and a bromine atom attached to the benzene ring. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely published in the last several years .Scientific Research Applications
Anti-Inflammatory Agents
The piperidine nucleus, a key component of “3-Bromo-4-(piperidin-1-yl)benzaldehyde”, is utilized in the synthesis of anti-inflammatory agents . These agents are used to reduce inflammation and can be beneficial in the treatment of conditions like arthritis .
Antibacterial Agents
Piperidine incorporated α-aminophosphonates, which can be synthesized using “3-Bromo-4-(piperidin-1-yl)benzaldehyde”, are used as antibacterial agents . These agents are used to fight bacterial infections .
Anticancer Agents
Piperidine derivatives, including “3-Bromo-4-(piperidin-1-yl)benzaldehyde”, have been utilized in the development of anticancer agents . These agents are used in the treatment of various types of cancers .
Antipsychotic Agents
The piperidine nucleus is also used in the synthesis of antipsychotic agents . These agents are used in the treatment of mental disorders such as schizophrenia .
Growth Inhibitors
5-Hydroxyaurone derivatives, which can be synthesized using “3-Bromo-4-(piperidin-1-yl)benzaldehyde”, act as growth inhibitors against HUVEC and some cancer cell lines . These inhibitors are used in cancer treatment to prevent the growth of cancer cells .
NR2B Selective NMDA Receptor Antagonists
“3-Bromo-4-(piperidin-1-yl)benzaldehyde” is used in the synthesis of NR2B selective NMDA receptor antagonists . These antagonists are used in the treatment of neurological disorders such as Alzheimer’s disease .
Fluorophores for Monitoring Polymerization Processes
“3-Bromo-4-(piperidin-1-yl)benzaldehyde” is used in the synthesis of fluorophores for monitoring polymerization processes . These fluorophores are used in the study of polymerization processes .
Anti-Tubercular Agents
A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . These agents are used in the treatment of tuberculosis .
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives are often used in the synthesis of various pharmaceutical compounds . For instance, piperidine incorporated α-aminophosphonates, which are known for their antibacterial properties .
Mode of Action
It is known that benzaldehyde derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that benzaldehyde derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Benzaldehyde derivatives are known to be used in the synthesis of various pharmaceutical compounds, suggesting that they may have diverse biological effects depending on the specific derivative and target .
Future Directions
Piperidine derivatives, including 3-Bromo-4-(piperidin-1-yl)benzaldehyde, continue to be an area of interest in the field of drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
3-bromo-4-piperidin-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGJBYCDYEZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.